Methyl 3-(hydroxymethyl)cyclohexanecarboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(hydroxymethyl)cyclohexanecarboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 3-(hydroxymethyl)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(hydroxymethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: 3-(carboxymethyl)cyclohexanecarboxylic acid.
Reduction: 3-(hydroxymethyl)cyclohexanol.
Substitution: Various substituted cyclohexanecarboxylates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(hydroxymethyl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(hydroxymethyl)cyclohexanecarboxylate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation through various pathways, such as oxidation, reduction, and substitution. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used .
Comparison with Similar Compounds
Methyl 3-(hydroxymethyl)cyclohexanecarboxylate can be compared with similar compounds such as:
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: Similar structure but with the hydroxymethyl group at a different position.
Methyl cyclohexanecarboxylate: Lacks the hydroxymethyl group.
Cyclohexanecarboxylic acid derivatives: Various derivatives with different functional groups.
The uniqueness of this compound lies in its specific functional groups and their positions, which influence its reactivity and applications .
Properties
IUPAC Name |
methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h7-8,10H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCPTEDQFZOIHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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